molecular formula C23H44NO4 B1598089 16-Doxyl-stearic acid methyl ester CAS No. 59719-53-8

16-Doxyl-stearic acid methyl ester

Cat. No. B1598089
CAS RN: 59719-53-8
M. Wt: 398.6 g/mol
InChI Key: XVQIOHOXFFTSLD-UHFFFAOYSA-N
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Description

16-Doxyl-stearic acid methyl ester is a form of stearic acid that contains a 4,4-dimethyl-3-oxazolidinyloxy (DOXYL) group . This creates a hydrophobic spin label, which is commonly used to study molecular aspects of membranes and hydrophobic proteins .


Molecular Structure Analysis

The empirical formula of 16-Doxyl-stearic acid methyl ester is C23H44NO4 . The molecular weight is 398.60 . The SMILES string representation is CCC1(CCCCCCCCCCCCCCC(=O)OC)OCC©©N1[O] .


Physical And Chemical Properties Analysis

16-Doxyl-stearic acid methyl ester is soluble in methanol . It is stored at a temperature of 2-8°C . The melting point is 47-55 °C (lit.) .

Scientific Research Applications

Spectral Analysis and Identification

16-Doxyl-stearic acid methyl ester has been utilized in spectral analysis. Marai, Myher, and Kuksis (1976) demonstrated the use of gas-liquid chromatography and mass spectrometry for identifying isomeric doxyl stearic acids, including 16-Doxyl-stearic acid methyl ester, in pure form and in mixtures with natural fatty acids. This technique allows for precise identification and quantitation of stearate derivatives in the presence of natural fatty acids (Marai, L., Myher, J. J., & Kuksis, A., 1976).

Cardiac Cell Studies

Burt (1989) explored the influence of 16-Doxyl-stearic acid on gap junctional conductance between neonatal rat heart cells. This study highlighted the role of 16-Doxyl-stearic acid in rapidly and reversibly reducing gap junctional conductance, providing insights into cellular communication mechanisms (Burt, J., 1989).

Nanoscopic Materials

16-Doxyl-stearic acid methyl ester is used in the study of organic nanochannels. Barbon et al. (2008) conducted a variable temperature EPR investigation on auto-assembling inclusion compounds, using this compound as a critical element. Their research offered insights into the local order, dynamics, and orientation of guests within these nanochannels (Barbon, A., Zoleo, A., Brustolon, M., Comotti, A., & Sozzani, P., 2008).

Sarcolemmal Vesicle Studies

Philipson and Ward (1987) examined the effects of 16-Doxyl-stearic acid on Na+-Ca2+ exchange and passive Ca2+ permeability in cardiac sarcolemmal vesicles. Their findings contribute to understanding how this compound influences ion transport and membrane permeability in cardiac cells (Philipson, K., & Ward, R., 1987).

EPR Spectroscopy in Surfactant Solutions

Griffiths et al. (1997) used EPR spectroscopy to study the characteristics of 16-Doxyl-stearic acid methyl ester in solutions containing sodium dodecyl sulfate and gelatin. This research provides insights into the interaction of this compound with micellar environments and its potential applications in studying complex solution dynamics (Griffiths, P., Rowlands, C., Goyffon, P., Howe, A., & Bales, B., 1997).

Liposome Membrane Studies

Man et al. (2017) investigated the impact of vanadium compounds on liposome membranes using 16-Doxyl-stearic acid methyl ester as a spin probe. Their work sheds light on the interactions of these compounds with membrane fluidity and structure (Man, D., Mrówka, I., Wojcik, A., & Pytel, B., 2017).

Low-Temperature Bilayer Motions

Isaev and Dzuba (2008) studied the motions of 16-Doxyl-stearic acid in lipid bilayers at cryogenic temperatures using electron spin echo spectroscopy. Their findings highlight the mobility of hydrophobic parts of biomolecules even at very low temperatures (Isaev, N., & Dzuba, S., 2008).

Safety And Hazards

The storage class code of 16-Doxyl-stearic acid methyl ester is 11, which means it is a combustible solid . The flash point is 113 °C (closed cup) . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

InChI

InChI=1S/C23H44NO4/c1-5-23(24(26)22(2,3)20-28-23)19-17-15-13-11-9-7-6-8-10-12-14-16-18-21(25)27-4/h5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQIOHOXFFTSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369127
Record name 16-Doxyl-stearic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Doxyl-stearic acid methyl ester

CAS RN

59719-53-8
Record name 16-Doxyl-stearic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
D Man, I Mrówka, A Wójcik, B Pytel - Acta Physica Polonica A, 2017 - bibliotekanauki.pl
… The EPR technique made use of three spin probes penetrating the different areas of the membrane (as follows: TEMPO, 16-DOXYL stearic acid methyl ester, stearic acid 5DOXYL …
Number of citations: 2 bibliotekanauki.pl
D Man - Journal of Liposome Research, 2008 - Taylor & Francis
… On the basis of the spectrum obtained from the 16-DOXYL-stearic acid methyl ester probe, the spectroscopic parameter τ was determined. The value of the parameter depends on, …
Number of citations: 21 www.tandfonline.com
PC Griffiths, CC Rowlands, AM Howe… - Journal of the Chemical …, 1997 - pubs.rsc.org
… The characteristics of the EPR spectra of the spin-probe 16-doxyl-stearic acid ‡ methyl ester (16-DSE) solubilised in micelles of the anionic surfactant sodium dodecyl sulfate (SDS) …
Number of citations: 15 pubs.rsc.org
T Koga, H Watanabe, H Kawada… - The Journal of …, 1998 - academic.oup.com
… stearic acid spin labels, namely 5-doxyl-stearic acid (in which the nitroxide group is located in the upper portion of the bacterial cell membrane) and 16-doxyl-stearic acid methyl ester (in …
Number of citations: 24 academic.oup.com
D Man, R Słota, MA Broda, G Mele, J Li - JBIC Journal of Biological …, 2011 - Springer
… 5-DOXYL, 12-DOXYL, and 16-DOXYL stearic acid methyl ester spin labels were applied to explore the interior of the lipid bilayer. Only the 16-DOXYL spin probe detected evident …
Number of citations: 40 link.springer.com
S Mitrus, D Man - Journal of Biochemical and Molecular …, 2012 - Wiley Online Library
… Two spin probes, TEMPO and 16-DOXYL-stearic acid methyl ester located in different sites … the water ambient, whereas the 16-DOXYL-stearic acid methyl ester probe was placed deep …
Number of citations: 7 onlinelibrary.wiley.com
D Man, R Olchawa, K Kubica - Journal of Liposome Research, 2010 - Taylor & Francis
… 4,4-dimethyl-3-oxazolidinyloxy (16-DOXYL-stearic acid methyl ester), located in different sites … ambient, whereas the 16-DOXYL-stearic acid methyl ester probe locates deeply within the …
Number of citations: 26 www.tandfonline.com
H Yoshioka, T Mitani - Journal of the Chemical Society, Faraday …, 1989 - pubs.rsc.org
High-pressure esr spectra of a spin probe, 16-doxyl stearic acid methyl ester, in a surfactant micelle and in lipid bilayers have been measured up to ca. 300 atm. The spectra of the …
Number of citations: 1 pubs.rsc.org
D Man, M Podolak, G Engel, E Boniewska - BioMed Research …, 2009 - hindawi.com
… -3-oxazolidinyloxy (16-DOXYL-stearic acid methyl ester). The … , whereas the 16DOXYL-stearic acid methyl ester locates deep in … using the 16DOXYL-stearic acid methyl ester probe, the …
Number of citations: 9 www.hindawi.com
WR Dunham, RH Sands, SB Klein, EA Duell… - … Acta Part A: Molecular …, 1996 - Elsevier
… A direct method of data reduction is reported that used an empirically generated standard curve determined for the spin label, 16-doxyl stearic acid methyl ester (16MESL). The use of 16…
Number of citations: 31 www.sciencedirect.com

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